molecular formula C13H21NO4 B2733281 2-{3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptan-1-yl}acetic acid CAS No. 2418649-46-2

2-{3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptan-1-yl}acetic acid

Cat. No.: B2733281
CAS No.: 2418649-46-2
M. Wt: 255.314
InChI Key: QLROZEPAEHMDEJ-UHFFFAOYSA-N
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Description

The compound “2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid” is a complex organic molecule. It has a bicyclic structure, which is a common feature in many biologically active compounds .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the bicyclic scaffold in a stereoselective manner . This can be achieved through various methodologies, including the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular formula of this compound is C12H19NO4 . It contains a bicyclic structure, which is a central feature of the molecule . The exact structure and stereochemistry would need to be determined through techniques such as X-ray crystallography .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 241.28400 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the current resources .

Scientific Research Applications

Synthesis and Diversity in Drug Design

Garsi et al. (2022) describe a method to synthesize C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, starting from 4R-hydroxy-l-proline. This method allows for the creation of constrained analogues of FDA-approved drugs like baclofen and pregabalin, showcasing the chemical's potential in diversifying drug design (Garsi et al., 2022).

Asymmetric Synthesis in Organic Chemistry

Waldmann and Braun (1991) focus on the asymmetric synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates using Aza-Diels-Alder reactions. This research highlights the role of this compound in facilitating stereocontrolled organic synthesis (Waldmann & Braun, 1991).

Exploration in Organic Reaction Mechanisms

Koval’skaya, Kozlov, and Shavyrin (2004) explored the transformations of 4,6,6-trimethylbicyclo[3.1.1]heptan-2-one oxime under acid catalysis, leading to the formation of 5,7,7-trimethyl-2-azabicyclo[4.1.1]octan-3-one. This study provides insights into the reaction mechanisms involving azabicyclo heptanes (Koval’skaya et al., 2004).

Developing Constrained Analogs for Catalysis

Armstrong, Bhonoah, and White (2009) synthesized 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid and evaluated its potential in catalytic reactions, like the aldol reaction. This research demonstrates the compound’s utility in developing constrained analogs for organocatalysis (Armstrong et al., 2009).

Studies in Medicinal Chemistry

Zhang et al. (1998) synthesized the four stereoisomers of (+/-)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane and evaluated them as ligands at the dopamine transporter, illustrating the compound's potential in the field of medicinal chemistry (Zhang et al., 1998).

Pharmaceutical Applications

English et al. (1978) reported on CP-45,899, an inhibitor of bacterial penicillinases and cephalosporinases, derived from a similar structural framework. This compound significantly extends the antibacterial spectrum of β-lactams, emphasizing its pharmaceutical importance (English et al., 1978).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It could potentially exhibit a wide array of biological activities, given the presence of the bicyclic structure .

Future Directions

Future research could focus on the synthesis of this compound in a more efficient or stereoselective manner . Additionally, studies could explore its potential biological activities and applications.

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9-4-5-13(9,8-14)6-10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLROZEPAEHMDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC2(C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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